6-Fluoro-2-neopentyl-1H-benzo[d]imidazole
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Overview
Description
6-Fluoro-2-neopentyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a fluorine atom and a neopentyl group in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-neopentyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoroaniline with neopentyl bromide in the presence of a base, followed by cyclization with formic acid or a similar reagent. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Fluoro-2-neopentyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-neopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The neopentyl group may contribute to the compound’s stability and bioavailability. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of a neopentyl group.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Contains bromine and isopropyl groups, offering different reactivity and applications.
Uniqueness
6-Fluoro-2-neopentyl-1H-benzo[d]imidazole is unique due to the presence of both a fluorine atom and a neopentyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity.
Properties
Molecular Formula |
C12H15FN2 |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C12H15FN2/c1-12(2,3)7-11-14-9-5-4-8(13)6-10(9)15-11/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
QSYIKWFSLXODGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
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